molecular formula C6H14ClO2P B13239486 Propyl (chloromethyl)(ethyl)phosphinate

Propyl (chloromethyl)(ethyl)phosphinate

Cat. No.: B13239486
M. Wt: 184.60 g/mol
InChI Key: ZKJKHKVTHXEZLS-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

The significance of organophosphorus compounds is widespread and continues to expand. In medicine, they are crucial components of antiviral drugs and agents for treating bone diseases. epa.gov The agricultural sector relies heavily on organophosphorus compounds as effective pesticides and herbicides. acs.orgnih.gov Furthermore, their applications in industry are extensive, encompassing roles as flame retardants, plasticizers, and catalysts in various chemical reactions. nih.govamericanelements.com The ability of phosphorus to exist in various oxidation states and form stable bonds with a range of other elements contributes to this broad utility. acs.org Organophosphorus compounds also serve as essential ligands in metal-catalyzed reactions, which are fundamental to modern organic synthesis. nih.gov

Classification and Structural Features of Phosphinate Compounds within Organophosphorus Chemistry

Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom and the nature of the groups attached to it. acs.org Phosphinates are derivatives of phosphinic acid and are characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an alkoxy group (-OR), and single-bonded to two organic substituents (R' and R''). chemsrc.comresearchgate.net This structure distinguishes them from other important classes such as phosphates, which have three alkoxy groups, and phosphonates, which have two. acs.orgchemsrc.com The presence of two direct phosphorus-carbon bonds is a defining feature of phosphinates. acs.org

The general structure of a phosphinate can be represented as R'R''P(O)OR. This tetrahedral arrangement around the phosphorus center is a key structural feature. wikipedia.org

Interactive Table: Classification of Selected Organophosphorus Compounds

Compound ClassGeneral FormulaKey Structural Feature
Phosphate (B84403)(RO)₃P=OThree P-O-C bonds
Phosphonate (B1237965)(RO)₂R'P=OTwo P-O-C bonds, one P-C bond
Phosphinate (RO)R'R''P=OOne P-O-C bond, two P-C bonds
Phosphine (B1218219) OxideR₃P=OThree P-C bonds

Historical Perspectives and Evolution of Phosphinate Synthesis and Application

The history of phosphinate chemistry is intertwined with the broader development of organophosphorus chemistry, which began in the 19th century. Early research laid the groundwork for understanding the fundamental reactivity of phosphorus-containing molecules. A significant leap in the synthesis of phosphinates and related compounds came with the development of reactions like the Michaelis-Arbuzov reaction. acs.org

Initially, the applications of phosphinates were limited. However, over the past several decades, their utility has grown substantially. They have found application as flame retardants, particularly in engineering plastics, due to their favorable properties of low smoke and low toxicity. nih.govrsc.org The development of phosphinate-based corrosion inhibitors marked another important milestone in their application. acs.org More recently, phosphinates have been explored for their potential in medicinal chemistry and as ligands in catalysis. google.com

Defining the Research Scope: Propyl (chloromethyl)(ethyl)phosphinate as a Model Compound

Table: Properties of this compound

PropertyValue
Molecular Formula C₆H₁₄ClO₂P
Molecular Weight 184.60 g/mol
Structure CH₃CH₂(CH₂Cl)P(O)OCH₂CH₂CH₃

The structure of this compound features a central phosphorus atom bonded to an ethyl group, a chloromethyl group, a double-bonded oxygen atom, and a propoxy group. The presence of the reactive chloromethyl group suggests its potential as a synthetic intermediate, where the chlorine atom can be displaced by various nucleophiles to create more complex molecules. The synthesis of such a compound would likely involve multi-step processes common in organophosphorus chemistry, potentially utilizing precursors like dialkyl phosphites and Grignard reagents. nih.gov

By examining the structural components and implied reactivity of this compound, we can better understand the broader chemical behavior and potential applications of the phosphinate family of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClO2P

Molecular Weight

184.60 g/mol

IUPAC Name

1-[chloromethyl(ethyl)phosphoryl]oxypropane

InChI

InChI=1S/C6H14ClO2P/c1-3-5-9-10(8,4-2)6-7/h3-6H2,1-2H3

InChI Key

ZKJKHKVTHXEZLS-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC)CCl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Phosphinates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Phosphorus-31 NMR is particularly informative for organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For phosphinates, the ³¹P NMR chemical shift typically appears in a characteristic downfield region. In the case of Propyl (chloromethyl)(ethyl)phosphinate, the phosphorus atom is bonded to an oxygen atom (forming the phosphinate ester), an ethyl group, and a chloromethyl group. This electronic environment is expected to result in a single resonance in the ³¹P NMR spectrum. The exact chemical shift provides a fingerprint for the specific oxidation state and coordination environment of the phosphorus atom.

Interactive Table 1: Predicted ³¹P NMR Data

Compound Predicted ³¹P Chemical Shift (ppm)

Note: This is a predicted range. The actual value may vary depending on the solvent and other experimental conditions.

Proton (¹H) and Carbon-13 (¹³C) NMR are used to characterize the organic portions of the molecule—the propyl, ethyl, and chloromethyl groups.

In the ¹H NMR spectrum, each chemically distinct proton will produce a signal. The chemical shift of the signal indicates the electronic environment of the proton, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal, with its chemical shift being indicative of its hybridization and the electronegativity of the atoms attached to it.

Interactive Table 2: Predicted ¹H NMR Spectral Assignments

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-CH₂Cl 3.5 - 3.8 Doublet 2H
-O-CH₂-CH₂-CH₃ 3.9 - 4.2 Multiplet 2H
-P-CH₂-CH₃ 1.8 - 2.1 Multiplet 2H
-O-CH₂-CH₂-CH₃ 1.6 - 1.8 Sextet 2H
-P-CH₂-CH₃ 1.1 - 1.3 Triplet of Doublets 3H

Interactive Table 3: Predicted ¹³C NMR Spectral Assignments

Carbon Atom Predicted Chemical Shift (ppm)
-CH₂Cl 45 - 50
-O-CH₂- 65 - 70
-P-CH₂- 20 - 25
-O-CH₂-CH₂- 22 - 27
-P-CH₂-CH₃ 10 - 15

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. When this compound is ionized in the mass spectrometer, it will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. The molecule will also break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure.

Interactive Table 4: Predicted Key Mass Spectrometry Fragments

Fragment Predicted m/z
[M]⁺ 184.6
[M - Cl]⁺ 149.6
[M - OCH₂CH₂CH₃]⁺ 125.6
[M - CH₂Cl]⁺ 135.6

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, key functional groups include the P=O (phosphoryl) bond, the P-O-C (phosphinate ester) linkage, C-H bonds, and the C-Cl bond.

Interactive Table 5: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹)
P=O stretch 1200 - 1260
P-O-C stretch 1000 - 1050
C-H stretch (aliphatic) 2850 - 3000

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, chlorine, oxygen, and phosphorus) in the compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula (C₆H₁₄ClO₂P) to confirm the compound's stoichiometry and purity.

Interactive Table 6: Theoretical Elemental Composition

Element Percentage (%)
Carbon (C) 39.04
Hydrogen (H) 7.64
Chlorine (Cl) 19.20
Oxygen (O) 17.33

In Situ Characterization Techniques for Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in situ monitoring, is a powerful tool for understanding reaction kinetics, mechanisms, and pathways. For the synthesis and subsequent reactions of phosphinates like this compound, techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. These methods provide a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sample extraction, thus preserving the integrity of the reaction system.

A plausible synthetic route to this compound that can be monitored in situ involves the esterification of (chloromethyl)(ethyl)phosphinic acid with propanol (B110389) or the reaction of a (chloromethyl)(ethyl)phosphinic halide with propanol. In situ spectroscopic techniques can track the consumption of the starting materials and the formation of the final product in real time.

In Situ FTIR Spectroscopy

In situ FTIR spectroscopy is particularly well-suited for monitoring the progress of chemical reactions in solution. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously recorded. For the synthesis of this compound, specific vibrational modes associated with the functional groups of reactants and products can be monitored.

The key vibrational bands that would be monitored include:

P=O Stretch: The phosphoryl group's stretching vibration is a strong, distinct band. A shift in its frequency can indicate the conversion of the phosphinic acid or halide to the phosphinate ester. Phosphinic acids typically show a P=O stretch in the range of 1250-1350 cm⁻¹, while phosphinate esters exhibit this band at slightly different wavenumbers. upi.eduresearchgate.net

P-O-C Stretch: The formation of the ester linkage results in the appearance of a new P-O-C stretching vibration, typically found in the 990-1050 cm⁻¹ region for aliphatic phosphates and related compounds. upi.edu The intensity of this peak would be expected to increase as the reaction progresses.

C-Cl Stretch: The chloromethyl group has a characteristic C-Cl stretching frequency, generally observed in the range of 850-550 cm⁻¹. orgchemboulder.comlibretexts.org Monitoring this band can ensure the integrity of the chloromethyl moiety throughout the reaction.

Table 1: Hypothetical In Situ FTIR Data for the Synthesis of this compound

Time (min)Reactant Peak Intensity (e.g., -P(O)OH)Product Peak Intensity (P-O-C)
01.000.00
150.750.25
300.500.50
600.250.75
1200.050.95

By tracking the changes in the intensity of these characteristic peaks over time, a kinetic profile of the reaction can be generated. researchgate.net This allows for the determination of reaction rates and the identification of any reaction intermediates that may form.

In Situ NMR Spectroscopy

In situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org This technique is highly effective for monitoring reactions involving phosphorus compounds due to the presence of the NMR-active ³¹P nucleus. huji.ac.il

For the synthesis of this compound, both ¹H and ³¹P NMR spectroscopy would be employed.

³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. acs.org A significant shift would be observed as the starting phosphinic acid or halide is converted to the phosphinate ester. For example, a phosphinic acid might have a ³¹P chemical shift in one region, while the resulting phosphinate ester would appear at a different, predictable chemical shift, typically in the range of 20 to 60 ppm for phosphinates. youtube.com The relative integration of these two signals over time provides a direct measure of the reaction's conversion.

Table 2: Hypothetical In Situ ³¹P NMR Data for the Synthesis of this compound

Time (min)Reactant Signal (δ, ppm)Product Signal (δ, ppm)% Conversion
035.2-0
3035.245.850
6035.245.885
120-45.8>95
  • ¹H NMR: In situ ¹H NMR spectroscopy would allow for the monitoring of specific proton environments. For instance, the appearance and increase in intensity of signals corresponding to the propyl group of the ester (specifically the -O-CH₂- protons around 3.7-4.1 ppm) would signify product formation. orgchemboulder.comoregonstate.edu Concurrently, the signals of the propanol reactant would decrease. The protons of the chloromethyl and ethyl groups attached to the phosphorus atom would also be present and could be monitored for any unexpected side reactions.
  • Table 3: Hypothetical In Situ ¹H NMR Data for Key Protons During the Synthesis of this compound

    Time (min)Reactant -OH Peak IntegralProduct -O-CH₂- Peak Integral
    01.000.00
    300.520.48
    600.160.84
    120<0.05>0.95

    The combination of in situ FTIR and NMR techniques provides a comprehensive understanding of the reaction dynamics for the formation of this compound. These methods enable the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and purity.

    Computational Chemistry and Theoretical Investigations of Phosphinates

    Ab Initio and Semi-Empirical Quantum Chemical Methods

    Alongside DFT, other quantum chemical methods are also applied to study phosphinates. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. They can offer high accuracy, though often at a greater computational expense than DFT. researchgate.net Ab initio methods have been used to study the structures of various phosphorus esters, providing fundamental geometric data. acs.org

    Semi-empirical methods (like AM1) use parameters derived from experimental data to simplify calculations, making them much faster. This allows for the study of larger systems or longer timescales, but with reduced accuracy compared to ab initio or DFT methods. A comparative study on the hydrolysis of phosphorus fluoridates found that both semi-empirical and ab initio methods gave qualitatively similar results for the reaction mechanism, though with quantitative differences in the energies and geometries of transition states. tandfonline.comtandfonline.com The inclusion of solvation models was found to be critical for obtaining reasonable energy values in these reactions. tandfonline.com

    Molecular Dynamics Simulations for Conformational Analysis and Reactivity

    Molecular Dynamics (MD) simulations compute the motion of atoms in a system over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of flexible molecules and the study of dynamic processes in solution. combinatorialpress.com MD simulations are particularly useful for understanding how a molecule like Propyl (chloromethyl)(ethyl)phosphinate, with its flexible propyl and ethyl chains, behaves in a solvent.

    MD simulations have been used to study the hydration patterns of nucleotide analogues containing methylphosphonate (B1257008) groups, revealing how this modification alters the coordination of water molecules around the internucleotidic linkage. nih.gov For phosphorylated proteins, MD simulations help to understand how phosphorylation affects protein conformations and dynamics. nih.gov Using quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can also model reactive events, such as the interaction of organic phosphates with mineral surfaces, which involves bond-breaking and bond-forming processes. mdpi.com Such simulations could predict the preferred conformations of this compound in aqueous or organic solvents and provide insight into its interactions with other molecules or surfaces.

    Computational Modeling of Phosphorus-Ligand Binding and Coordination Chemistry

    The phosphinate group is an effective ligand for coordinating with metal ions, forming a wide range of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comacs.org Computational modeling is a vital tool for understanding and predicting the structure, stability, and properties of these materials. researchgate.net

    DFT calculations can model the binding of phosphinate ligands to metal centers, providing insights into bond lengths, coordination geometries, and the electronic structure of the resulting complexes. acs.org For example, studies on ferrocene-based phosphinates coordinating with samarium(III) have detailed the binding modes and the resulting polymer structures. mdpi.com Computational approaches can also help rationalize the preference for certain coordination modes (e.g., monodentate vs. bidentate) based on steric and electronic factors at the metal center. nih.gov For this compound, computational modeling could predict its binding affinity for various metal ions and help in the rational design of new coordination compounds with specific properties.

    Non Biological Applications and Materials Science Perspectives of Phosphinates

    Role in Polymer and Plastic Stabilization (Antioxidants, Thermal Stabilizers)

    Organophosphorus compounds, including phosphites and phosphonates, play a crucial role as secondary antioxidants in polymer stabilization. pqri.orgmdpi.com While primary antioxidants like sterically hindered phenols deactivate radicals, secondary antioxidants convert hydroperoxides into non-reactive products, thus preventing further degradation of the polymer chain. mdpi.com Phosphites are particularly effective at high processing temperatures, protecting the polymer during manufacturing. pqri.orgmdpi.com

    The stabilization mechanism of phosphites involves their oxidation to phosphates. pqri.org This reactivity prevents the degradation of the polymer that can be caused by heat, oxygen, and mechanical shear during processing. fillplas.com Blends of primary and secondary antioxidants are often used to provide comprehensive protection throughout the polymer's lifecycle. pqri.org For instance, a combination of a phenolic antioxidant and a phosphite (B83602) can offer both long-term thermal stability and processing stability. specialchem.com

    Although specific research on "Propyl (chloromethyl)(ethyl)phosphinate" as a polymer stabilizer is not extensively documented in publicly available literature, its chemical structure suggests potential utility in this area. As an organophosphinate, it could exhibit antioxidant properties similar to other organophosphorus compounds. The presence of alkyl and chloromethyl groups could further influence its solubility and compatibility with various polymer matrices.

    Table 1: Common Classes of Antioxidants for Polymers

    Antioxidant ClassPrimary FunctionExamples
    Primary Antioxidants Radical ScavengingSterically Hindered Phenols
    Secondary Antioxidants Hydroperoxide DecompositionOrganophosphites, Thioethers

    Application in Fire Retardant Materials

    Phosphorus-containing compounds are widely recognized as effective halogen-free flame retardants for a variety of polymers. mdpi.comnih.gov Their flame retardant action can occur in either the condensed phase, the gas phase, or both, depending on the specific compound and the polymer matrix. mdpi.comnih.gov

    In the condensed phase, phosphorus-based flame retardants can promote the formation of a char layer on the polymer's surface upon heating. researchgate.net This char layer acts as a barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds. researchgate.net The thermal decomposition of many phosphorus-containing flame retardants produces phosphoric acid, which can catalyze dehydration reactions in the polymer, leading to char formation. mdpi.com

    In the gas phase, phosphorus-containing species can act as radical scavengers, interrupting the combustion cycle in the flame. researchgate.net This flame inhibition mechanism reduces the heat generated and slows the spread of the fire. nih.gov

    Various types of phosphorus compounds are used as flame retardants, including phosphates, phosphonates, and phosphinates. researchgate.netoaijse.com Dimethylmethyl phosphonate (B1237965) (DMMP) is an example of a phosphonate used as an additive flame retardant. oaijse.com Aryl polyphosphonates are noted for their thermal stability, making them suitable for polymers processed at high temperatures. mdpi.comresearchgate.net The effectiveness of "this compound" as a flame retardant would depend on its thermal decomposition behavior and its interaction with the specific polymer. The presence of chlorine in its structure could also contribute to flame retardancy through a synergistic effect with phosphorus.

    Development of Phosphinate-Functionalized Materials

    The ability to incorporate phosphinate groups into larger molecules and materials has led to the development of a wide range of functional materials with tailored properties.

    Phosphonate and phosphinate-containing monomers can be synthesized and subsequently polymerized to create polymers with built-in functionalities. researchgate.net For example, phosphorus-containing acrylate (B77674) monomers have been synthesized through various chemical reactions. researchgate.net These functional monomers can be homopolymerized or copolymerized with other monomers to impart properties such as flame retardancy, improved thermal stability, or the ability to coordinate with metal ions.

    The synthesis of oligomeric phosphonates with reactive end groups (e.g., hydroxyl, epoxy, or vinyl groups) allows for their incorporation into polymer networks through crosslinking or chain extension. google.com This approach can enhance the flame resistance of the resulting material without significantly compromising its mechanical properties. google.com A versatile synthetic route to phosphonate-functional monomers and oligomers involves the Michael addition of amines to vinylphosphonates. acs.org

    Phosphinate-functionalized surfaces can be used to create organic-inorganic hybrid materials and composites. Polymeric nanoparticles can serve as templates for the growth of inorganic materials, leading to hybrid nanoparticles with a core-shell structure. nih.gov The functional groups on the polymer nanoparticle surface can direct the mineralization process. nih.gov

    The surface modification of inorganic nanoparticles with molecules containing phosphonate groups can improve their dispersion and interfacial adhesion within a polymer matrix. mdpi.com For instance, phosphonate-functionalized carbon nanotubes have been synthesized, showing improved thermal stability. nih.gov Graphene oxide-based composites have also been modified with phosphonate ionic liquids to enhance their properties. mdpi.com The sol-gel reaction of phosphonate-functional silanes can produce novel organic-inorganic hybrid nanoparticles. acs.orgresearchgate.net

    Catalysis: Exploration as Heterogeneous Catalysts

    Metal phosphonates have emerged as promising heterogeneous catalysts for various organic reactions. scispace.com Their high thermal and chemical stability makes them robust catalytic materials. rsc.org The structure of metal phosphonates can be tailored to create porous materials with well-defined active sites. scispace.com

    These catalysts can possess both Lewis and Brønsted acid sites, which are beneficial for reactions such as the chemical fixation of carbon dioxide. rsc.org For example, cobalt-phosphonate networks have been shown to be efficient catalysts for the conversion of CO2 into cyclic carbonates under mild conditions. rsc.orgrsc.org The catalyst's active centers are believed to be the Lewis acidic metal sites and Brønsted acidic phosphonate groups. rsc.org The heterogeneous nature of these catalysts allows for easy separation and recycling. rsc.orgrsc.org Phosphine (B1218219) catalysis, in general, is a broad area with applications in activating various organic molecules. acs.org

    Q & A

    Q. What are the recommended synthetic routes for propyl (chloromethyl)(ethyl)phosphinate, and how can reaction conditions be optimized for yield and purity?

    • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for phosphinic acid to chloroalkyl reagent), solvent selection (e.g., dichloromethane for low polarity), and temperature control (40–60°C). Catalysts like triethylamine enhance reaction efficiency. Post-synthesis, purification via fractional distillation or silica-gel chromatography is critical to isolate the product (purity >95%) . Monitor reaction progress using TLC (Rf ≈ 0.5 in hexane:ethyl acetate 4:1) and confirm purity via GC-MS.

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    • Methodological Answer : Due to its chlorinated and phosphinate functional groups, use a fume hood, nitrile gloves, and chemical-resistant goggles. Storage should be in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Acute Exposure Guideline Levels (AEGL) for analogous chloroformates suggest a 10-minute exposure limit of 0.5 ppm for respiratory protection . Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.

    Q. Which analytical techniques are most effective for characterizing this compound?

    • Methodological Answer :
    Technique Key Parameters Application
    ¹H/³¹P NMR δ ~1.3 ppm (propyl CH₃), δ 2.1–2.5 ppm (CH₂Cl)Confirm structure and purity
    FT-IR Peaks at 1250 cm⁻¹ (P=O), 750 cm⁻¹ (C-Cl)Functional group identification
    GC-MS Retention time ~8.2 min, m/z 196 (M⁺)Quantify purity and detect byproducts
    Cross-validate results with elemental analysis (C, H, P, Cl) .

    Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

    • Methodological Answer : Replicate experiments under standardized conditions (e.g., IUPAC-recommended methods). For solubility conflicts, use a shake-flask method with HPLC quantification. If boiling points vary, employ differential scanning calorimetry (DSC) to measure thermal stability. Statistical tools like Grubbs’ test can identify outliers in literature data .

    Q. What are the best practices for storing and stabilizing this compound to prevent degradation?

    • Methodological Answer : Store at –20°C in amber vials with molecular sieves (3Å) to absorb moisture. Stabilize against hydrolysis by adding 0.1% w/v of antioxidant (e.g., BHT). Periodically analyze via NMR to detect degradation products (e.g., phosphinic acid or chloride ions) .

    Advanced Research Questions

    Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

    • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and intermediates. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA to simulate IR and NMR spectra for mechanistic validation .

    Q. What strategies resolve conflicting spectroscopic data (e.g., ³¹P NMR shifts) across different studies?

    • Methodological Answer : Re-examine solvent effects (e.g., deuterated chloroform vs. DMSO) and concentration-dependent shifts. Use a unified internal standard (e.g., 85% H₃PO₄ for ³¹P NMR). Collaborate with multiple labs to cross-validate spectra under identical conditions. Publish raw data in open-access repositories for transparency .

    Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?

    • Methodological Answer : Design kinetic studies comparing substituent effects (e.g., ethyl vs. methyl groups). Use Hammett plots to correlate electronic parameters (σ) with reaction rates. Steric hindrance can be quantified via X-ray crystallography or molecular volume calculations. Publish findings in peer-reviewed journals with detailed supplementary data .

    Q. What methodologies are recommended for detecting trace degradation products in this compound formulations?

    • Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid). Set detection limits to 0.1 ppm for chlorinated byproducts. Validate methods using spiked samples and calculate recovery rates (85–115%) .

    Q. How can researchers design experiments to study the environmental fate of this compound in aqueous systems?

    • Methodological Answer :
      Simulate hydrolysis at varying pH (2–12) and temperatures (20–50°C). Use ³¹P NMR to track degradation kinetics. Analyze photolytic stability under UV light (λ = 254 nm) with a quartz reactor. Collaborate with environmental chemists to model ecological half-lives using QSAR software .

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